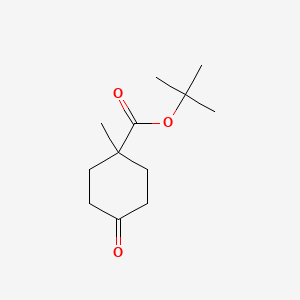![molecular formula C30H42O9 B578134 5-[(3S,8R,9S,10R,13R,14S,17R)-14-hydroxy-10,13-dimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one CAS No. 14904-71-3](/img/structure/B578134.png)
5-[(3S,8R,9S,10R,13R,14S,17R)-14-hydroxy-10,13-dimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(3S,8R,9S,10R,13R,14S,17R)-14-hydroxy-10,13-dimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one is a cardiac glycoside derived from the bulbs of the plant Urginea maritima, commonly known as squill. Cardiac glycosides are a class of organic compounds that have potent effects on the heart muscle, making them valuable in the treatment of heart conditions such as congestive heart failure. This compound is known for its ability to increase the force of heart contractions without a corresponding increase in oxygen consumption, thus improving the efficiency of the heart.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of scillarenin glucoside involves several steps, starting from the extraction of scillarenin from the plant source. The glucosylation of scillarenin is typically achieved through enzymatic or chemical methods. Enzymatic synthesis often employs glycosyltransferases, which catalyze the transfer of glucose from a donor molecule to scillarenin under mild conditions. Chemical synthesis, on the other hand, may involve the use of glycosyl halides or glycosyl trichloroacetimidates as glycosyl donors in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of scillarenin glucoside is generally carried out through the extraction of scillarenin from the bulbs of Urginea maritima, followed by its glycosylation. The extraction process involves the use of solvents such as ethanol or methanol to isolate scillarenin. The glycosylation step can be scaled up using either enzymatic or chemical methods, depending on the desired yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-[(3S,8R,9S,10R,13R,14S,17R)-14-hydroxy-10,13-dimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form scillarenin aglycone and other oxidized derivatives.
Reduction: Reduction reactions can convert scillarenin glucoside into reduced forms with altered biological activity.
Substitution: Substitution reactions can introduce different functional groups into the scillarenin glucoside molecule, potentially modifying its pharmacological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of scillarenin glucoside, each with potentially different biological activities and pharmacological properties.
Applications De Recherche Scientifique
5-[(3S,8R,9S,10R,13R,14S,17R)-14-hydroxy-10,13-dimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying glycosylation reactions and the synthesis of glycosides.
Biology: Investigated for its effects on cellular processes and its potential as a tool for studying cardiac physiology.
Medicine: Explored for its therapeutic potential in treating heart conditions such as congestive heart failure.
Industry: Utilized in the development of cardiac glycoside-based drugs and as a reference standard in quality control processes.
Mécanisme D'action
5-[(3S,8R,9S,10R,13R,14S,17R)-14-hydroxy-10,13-dimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one exerts its effects primarily through the inhibition of the Na+/K±ATPase enzyme, which is essential for maintaining the electrochemical gradient across cell membranes. By inhibiting this enzyme, scillarenin glucoside increases the intracellular concentration of sodium ions, which in turn leads to an increase in intracellular calcium ions through the sodium-calcium exchanger. The elevated calcium levels enhance the contractility of the heart muscle, improving cardiac output.
Comparaison Avec Des Composés Similaires
Similar Compounds
Scillaren A: Another cardiac glycoside derived from Urginea maritima, known for its potent effects on the heart.
Proscillaridin A: A related compound with similar cardiac effects but different pharmacokinetic properties.
Bufadienolides: A class of compounds that includes scillarenin glucoside and other structurally related glycosides with cardiac activity.
Uniqueness
5-[(3S,8R,9S,10R,13R,14S,17R)-14-hydroxy-10,13-dimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one is unique in its specific glycosylation pattern, which influences its solubility, stability, and pharmacological activity. Compared to other cardiac glycosides, scillarenin glucoside may offer distinct advantages in terms of its therapeutic window and side effect profile.
Propriétés
Numéro CAS |
14904-71-3 |
|---|---|
Formule moléculaire |
C30H42O9 |
Poids moléculaire |
546.657 |
Nom IUPAC |
5-[(3S,8R,9S,10R,13R,14S,17R)-14-hydroxy-10,13-dimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one |
InChI |
InChI=1S/C30H42O9/c1-28-10-7-18(38-27-26(35)25(34)24(33)22(14-31)39-27)13-17(28)4-5-21-20(28)8-11-29(2)19(9-12-30(21,29)36)16-3-6-23(32)37-15-16/h3,6,13,15,18-22,24-27,31,33-36H,4-5,7-12,14H2,1-2H3/t18-,19+,20-,21+,22+,24+,25-,26+,27+,28-,29+,30-/m0/s1 |
Clé InChI |
XKDNBXLUFVPGJL-NQHYPVOCSA-N |
SMILES |
CC12CCC(C=C1CCC3C2CCC4(C3(CCC4C5=COC(=O)C=C5)O)C)OC6C(C(C(C(O6)CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![5-(Trifluoromethoxy)benzo[c][1,2,5]thiadiazole](/img/structure/B578069.png)
![8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B578070.png)

![3-Methyl-n-propyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridin-2-amine](/img/structure/B578072.png)

